4-Metoxibencenopropanal, alfa,alfa-dimetil-

Descripción general

Descripción

Molecular Structure Analysis

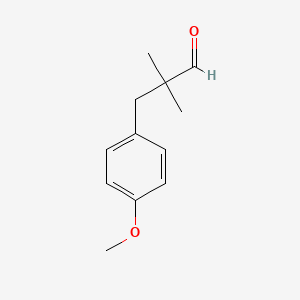

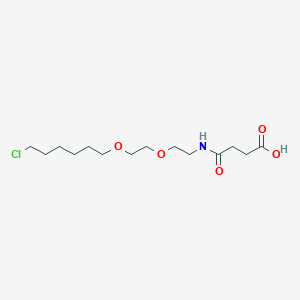

The molecular formula of Benzenepropanal, 4-methoxy-alpha,alpha-dimethyl- is C12H16O2 . Its molecular weight is 192.254 . The exact mass is 192.115036 .Physical and Chemical Properties Analysis

Benzenepropanal, 4-methoxy-alpha,alpha-dimethyl- has a density of 1.0±0.1 g/cm3 . It has a boiling point of 274.8±15.0 °C at 760 mmHg . The flash point is 108.6±13.9 °C . The LogP value is 2.65 , and the vapour pressure is 0.0±0.6 mmHg at 25°C . The index of refraction is 1.497 .Aplicaciones Científicas De Investigación

Industria de la Fragancia

4-Metoxibencenopropanal, alfa,alfa-dimetil-: es ampliamente utilizado en la industria de la fragancia debido a su agradable aroma. Es un ingrediente común en perfumes y productos perfumados. El compuesto está sujeto a restricciones basadas en su concentración en varias categorías de productos para garantizar la seguridad y prevenir la sensibilización .

Agente Aromatizante

Este compuesto también se utiliza como agente aromatizante en productos alimenticios. Imparte un sabor dulce, similar al anís, y se utiliza de acuerdo con las regulaciones para alimentos y aromas alimenticios. Su uso en aromatizantes está cuidadosamente regulado para evitar cualquier efecto adverso .

Investigación sobre Sensibilización

El compuesto ha sido objeto de investigación por su potencial de sensibilización. Los estudios han establecido el Nivel de Inducción de Sensibilización No Esperado (NESIL) para 4-Metoxibencenopropanal, alfa,alfa-dimetil-, que es una medida de la cantidad que se puede utilizar de forma segura sin causar una reacción alérgica .

Síntesis Orgánica

En química orgánica, 4-Metoxibencenopropanal, alfa,alfa-dimetil- se puede utilizar como intermedio en la síntesis de moléculas más complejas. Su estructura permite diversas reacciones químicas, como la alfa-sustitución, que pueden ser valiosas para crear nuevos compuestos para investigación y desarrollo .

Aplicaciones Cosméticas

Debido a sus propiedades aromáticas, 4-Metoxibencenopropanal, alfa,alfa-dimetil- se incluye a menudo en la formulación de cosméticos y productos de cuidado personal. Es especialmente frecuente en productos que requieren un aroma duradero, como lociones y cremas .

Química Medicinal

Si bien no se utiliza directamente como medicamento, 4-Metoxibencenopropanal, alfa,alfa-dimetil- puede servir como precursor químico en la síntesis de productos farmacéuticos. Sus características estructurales lo convierten en un candidato para el desarrollo de nuevos fármacos, en particular aquellos que podrían beneficiarse de sus características aromáticas .

Propiedades

IUPAC Name |

3-(4-methoxyphenyl)-2,2-dimethylpropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-12(2,9-13)8-10-4-6-11(14-3)7-5-10/h4-7,9H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIPGUANHDPOQTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=C(C=C1)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[4-(Methoxycarbonyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1530621.png)

![N-[4-(acetylamino)phenyl]-2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]acetamide](/img/structure/B1530628.png)

![1-{2-cyclobutyl-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1530629.png)

![3-(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1530630.png)

![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-5-amine](/img/structure/B1530640.png)